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molecular formula C17H13NO2 B8584247 1-(2-Hydroxyphenyl)-3-(1H-indol-4-yl)prop-2-en-1-one CAS No. 109920-72-1

1-(2-Hydroxyphenyl)-3-(1H-indol-4-yl)prop-2-en-1-one

Cat. No. B8584247
M. Wt: 263.29 g/mol
InChI Key: GMJGVSRJFCRDSX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04808609

Procedure details

0.5 ml of 38% potassium hydroxide solution was added with stirring under an inert atmosphere at 30° C. to a mixture of 0.132 g of indole-4-carboxaldehyde, 0.1 ml of 2-hydroxy-acetophenone and 0.189 g of triethylbenzylammonium in 2 ml of ethanol and after stirring at 30° C. for 23 hours, the mixture was diluted with water and extracted with ethyl acetate. The organic phase was washed with water, dried and evaporated to dryness under reduced pressure. The residue was chromatographed over silica and eluted with methylene chloride to obtain 159 mg of 1-(2-hydroxyphenyl)-3-(1H-indol-4-yl)-2-propen-1-one melting 164° C.
Quantity
0.5 mL
Type
reactant
Reaction Step One
Quantity
0.132 g
Type
reactant
Reaction Step Two
Quantity
0.1 mL
Type
reactant
Reaction Step Two
Quantity
0.189 g
Type
reactant
Reaction Step Two
Quantity
2 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[OH-:1].[K+].[NH:3]1[C:11]2[CH:10]=[CH:9][CH:8]=[C:7]([CH:12]=O)[C:6]=2[CH:5]=[CH:4]1.O[CH2:15][C:16]([C:18]1[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=1)=[O:17].C([N+](CC)(CC)CC1C=CC=CC=1)C>C(O)C.O>[OH:1][C:19]1[CH:20]=[CH:21][CH:22]=[CH:23][C:18]=1[C:16](=[O:17])[CH:15]=[CH:12][C:7]1[CH:8]=[CH:9][CH:10]=[C:11]2[C:6]=1[CH:5]=[CH:4][NH:3]2 |f:0.1|

Inputs

Step One
Name
Quantity
0.5 mL
Type
reactant
Smiles
[OH-].[K+]
Step Two
Name
Quantity
0.132 g
Type
reactant
Smiles
N1C=CC=2C(=CC=CC12)C=O
Name
Quantity
0.1 mL
Type
reactant
Smiles
OCC(=O)C1=CC=CC=C1
Name
Quantity
0.189 g
Type
reactant
Smiles
C(C)[N+](CC1=CC=CC=C1)(CC)CC
Name
Quantity
2 mL
Type
solvent
Smiles
C(C)O
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
30 °C
Stirring
Type
CUSTOM
Details
after stirring at 30° C. for 23 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
WASH
Type
WASH
Details
The organic phase was washed with water
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
evaporated to dryness under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was chromatographed over silica
WASH
Type
WASH
Details
eluted with methylene chloride

Outcomes

Product
Details
Reaction Time
23 h
Name
Type
product
Smiles
OC1=C(C=CC=C1)C(C=CC1=C2C=CNC2=CC=C1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 159 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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